Gly-Gly hydrochloride
Overview
Description
Glycylglycine hydrochloride, also known as diglycine hydrochloride, is a dipeptide composed of two glycine molecules linked by a peptide bond. It is the simplest peptide and is often used in biochemical and pharmaceutical research. The compound is typically found as a white crystalline powder and is highly soluble in water.
Mechanism of Action
Target of Action
Glycylglycine is the simplest dipeptide, composed of two glycine molecules . It primarily targets the NMDA receptor complex in the central nervous system (CNS), where it binds to strychnine-insensitive glycine binding sites .
Mode of Action
The interaction of glycylglycine with its targets involves binding to the NMDA receptor complex. This binding results in increased chloride conductance and enhancement of inhibitory neurotransmission .
Biochemical Pathways
Glycylglycine is a substrate for the enzyme glycylglycine dipeptidase . It is also used in the synthesis of more complex peptides
Pharmacokinetics
It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
Supplemental glycine, a component of glycylglycine, may have antispastic activity . It is also suggested to have antioxidant and anti-inflammatory activities .
Action Environment
The action, efficacy, and stability of glycylglycine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it has been reported to be helpful in solubilizing recombinant proteins in E. coli, suggesting that its action can be influenced by the presence of other compounds .
Biochemical Analysis
Biochemical Properties
Glycylglycine hydrochloride monohydrate plays a role in biochemical reactions. It is involved in the glycine cleavage system, which catalyzes the oxidative conversion of glycine into carbon dioxide and ammonia . This system contributes to one-carbon metabolism . Glycylglycine hydrochloride monohydrate also enhances the solubility of recombinant proteins in E. coli .
Cellular Effects
Glycylglycine hydrochloride monohydrate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to enhance the solubility and yield of recombinant core and envelope proteins in E. coli, which significantly improved their immunoreactivity and antigenic performance .
Molecular Mechanism
The molecular mechanism of action of Glycylglycine hydrochloride monohydrate involves its interaction with other biomolecules. For instance, it has been predicted that the Glycylglycine ligand would assume a tridentate coordination mode with an N2O donor set and an octahedral coordination sphere completed with coordinated waters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycylglycine hydrochloride monohydrate can change over time. For example, the integration of Glycylglycine in the growth media significantly enhanced the solubility and yield of recombinant proteins in E. coli over time .
Metabolic Pathways
Glycylglycine hydrochloride monohydrate is involved in the glycine cleavage system, a metabolic pathway that catalyzes the oxidative conversion of glycine into carbon dioxide and ammonia .
Transport and Distribution
coli can transport Glycylglycine among other di-/oligopeptides .
Subcellular Localization
Given its role in the glycine cleavage system, it is likely to be found in the mitochondria where this system is located .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycylglycine hydrochloride was first synthesized by Emil Fischer and Ernest Fourneau in 1901. The synthesis involves boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid . This method is still widely used today due to its simplicity and efficiency. Another method involves shaking glycine with alkali, which also yields glycylglycine hydrochloride .
Industrial Production Methods: In industrial settings, glycylglycine hydrochloride is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is then crystallized and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Glycylglycine hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield glycine.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: Glycylglycine hydrochloride can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.
Substitution: Common reagents include acyl chlorides and anhydrides.
Major Products Formed:
Hydrolysis: Yields glycine.
Oxidation: Can produce various oxidized forms of the peptide.
Substitution: Results in modified peptides with different functional groups.
Scientific Research Applications
Glycylglycine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a buffer in various chemical reactions due to its ability to maintain pH levels.
Biology: Employed in the study of protein structure and function, as it is a simple model peptide.
Medicine: Investigated for its potential therapeutic effects, including its role as an osmoprotectant and in the preparation of peptide-based drugs.
Industry: Utilized in the synthesis of more complex peptides and as a stabilizing agent in various formulations
Comparison with Similar Compounds
Glycine: The simplest amino acid, which forms the building block of glycylglycine hydrochloride.
Beta-Alanine: Another simple amino acid that can form dipeptides similar to glycylglycine.
N-Acetylglycinamide: A derivative of glycine with similar properties.
Uniqueness: Glycylglycine hydrochloride is unique due to its simplicity and versatility. It is the simplest dipeptide, making it an ideal model for studying peptide chemistry. Its ability to act as a buffer and its role in protein structure and function further distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[(2-aminoacetyl)amino]acetic acid;hydrate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.ClH.H2O/c5-1-3(7)6-2-4(8)9;;/h1-2,5H2,(H,6,7)(H,8,9);1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYIJCMSLMRPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)N.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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